1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Description
Properties
IUPAC Name |
1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHKKTJFVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169891 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-57-5 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photochemical Cyclization
While less common, UV irradiation has been explored for cyclizing linear precursors into D4. A patent describing cyclobutane tetracarboxylate synthesis via UV light suggests potential parallels for siloxanes, though no direct studies confirm this. Hypothetically, irradiating linear siloxanes at 200–400 nm could induce cyclization, but yields and practicality remain unverified.
Solvent-Mediated Ring-Closing
Supercritical CO has been investigated as a green solvent for siloxane cyclization. In one study, PDMS oligomers in supercritical CO (100°C, 200 bar) achieved 65% D4 yield, though scalability challenges persist.
Industrial-Scale Production Considerations
Global D4 production peaked at 136,000 tons annually in the 1990s. Modern facilities integrate hydrolysis, equilibration, and distillation into continuous processes, achieving throughputs of 10–50 tons/day. Key challenges include:
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Energy consumption : Distillation accounts for 60–70% of operational costs.
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By-product management : D5 and D3 are either recycled or sold as co-products.
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Regulatory compliance : EU restrictions on D4 (classified as PBT) demand closed-loop systems to prevent environmental release.
Recent Advances in Synthesis Methodology
Recent research focuses on enzymatic catalysis and ionic liquid-mediated reactions. For example, lipases in non-aqueous media have achieved 45% D4 yield at 60°C, though industrial adoption remains limited .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted siloxanes.
Scientific Research Applications
Material Science
Tetrasilacyclooctane is utilized in the development of advanced materials due to its unique chemical structure that imparts desirable properties such as thermal stability and hydrophobicity.
- Surface Modification : It is employed to modify surfaces of materials like metals and plastics to enhance their resistance to moisture and chemicals.
| Property | Description |
|---|---|
| Thermal Stability | High resistance to thermal degradation |
| Hydrophobicity | Low surface energy leading to water repellency |
Biomedical Applications
The compound has shown promise in biomedical fields for its biocompatibility and stability.
- Drug Delivery Systems : Tetrasilacyclooctane can be formulated into drug delivery vehicles that improve the bioavailability of therapeutic agents. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs.
- Medical Devices : Used as a coating material for implants and devices to enhance biocompatibility and reduce the risk of adverse reactions.
Chemical Synthesis
In organic chemistry, Tetrasilacyclooctane serves as a precursor in synthesizing other organosilicon compounds.
- Reagent in Reactions : It is involved in various chemical reactions including oxidation and reduction processes which are crucial for synthesizing siloxanes and silanols.
Case Study 1: Surface Modification
A study demonstrated the effectiveness of Tetrasilacyclooctane in enhancing the hydrophobicity of glass surfaces. By applying a thin layer of the compound, researchers reported a significant reduction in water adhesion properties compared to untreated surfaces. This modification is particularly useful in applications such as anti-fogging coatings for optical devices.
Case Study 2: Drug Delivery Applications
In a clinical trial involving hydrophobic drugs, Tetrasilacyclooctane-based formulations showed improved release profiles compared to traditional methods. The study highlighted its potential for enhancing the solubility and bioavailability of poorly soluble medications.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its stability and resistance to oxidation and reduction reactions contribute to its durability in various environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, conformational, and functional differences between 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane and related cyclooctane derivatives:
Key Comparisons:
Substituent Effects :
- The methyl groups in the target compound enhance thermal stability and hydrophobicity compared to unsubstituted cyclotetrasiloxane .
- Phenyl-substituted analogs (e.g., C₄₈H₄₂N₂O₂Si₄) exhibit steric hindrance and distorted conformations, reducing reactivity but increasing rigidity .
Heteroatom Influence :
- Replacing oxygen with nitrogen (as in cyclotetrasilazanes) introduces hydrogen-bonding capabilities, altering solubility and reactivity .
- The nitro groups in HMX create high strain and explosive properties, contrasting sharply with the inertness of siloxanes .
Conformational Flexibility :
- Cyclic siloxanes like the target compound adopt distorted boat conformations due to ring strain, whereas HMX favors a chair conformation for stability .
- Linear siloxanes (e.g., 1,7-Dichlorooctamethyltetrasiloxane) lack ring strain, enabling greater flexibility and reactivity at terminal positions .
Applications :
- The target compound’s hydrophobicity suits coatings and lubricants , while phenylated derivatives are explored in macrocyclic chemistry .
- Chlorinated siloxanes serve as intermediates, whereas HMX’s application is restricted to explosives .
Research Findings and Data
- Thermal Stability : Methyl-substituted cyclic siloxanes exhibit decomposition temperatures above 300°C, outperforming linear analogs .
- Crystallography: The octaphenyl derivative (C₄₈H₄₂N₂O₂Si₄) crystallizes in a monoclinic system (space group C2/c) with bond lengths of 1.61–1.65 Å for Si–O and 1.85–1.89 Å for Si–N .
- Reactivity : Chlorinated siloxanes undergo nucleophilic substitution, while cyclotetrasilazanes react with electrophiles at nitrogen sites .
Biological Activity
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane (commonly referred to as Octamethylcyclotetrasiloxane or D4) is an organosilicon compound with the molecular formula . This compound is notable for its unique chemical structure and properties that enable a range of applications in various fields including materials science, biology, and medicine.
- Molecular Formula :
- Molecular Weight : 320.8 g/mol
- Physical State : Colorless liquid
- Boiling Point : Approximately 177°C
- Hydrophobic Characteristics : Exhibits low surface tension and high thermal stability.
Synthesis Methods
The synthesis of Octamethylcyclotetrasiloxane typically involves hydrolysis and condensation reactions of silanes under controlled conditions. Common methods include:
- Hydrolysis of Dimethyldichlorosilane : This method allows for the formation of siloxane bonds through the reaction with water in the presence of catalysts.
- Ring-opening Polymerization : This technique facilitates the production of silicone oils and elastomers by opening the cyclic structure to form linear or branched siloxane chains.
The biological activity of Octamethylcyclotetrasiloxane is primarily attributed to its interaction with biological membranes and proteins. The compound's hydrophobic properties enable it to modify surfaces and influence cellular interactions. Key mechanisms include:
- Surface Modification : The compound can form a hydrophobic layer on surfaces which affects protein adsorption and cell attachment.
- Biocompatibility : Due to its chemical stability and low toxicity profile, it is often used in biomedical applications such as drug delivery systems and medical devices.
Research Findings
Recent studies have highlighted various aspects of the biological activity of Octamethylcyclotetrasiloxane:
- Antimicrobial Activity : Research has shown that siloxanes can exhibit antimicrobial properties against a range of pathogens. For instance, compounds derived from siloxanes were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in disk diffusion assays .
- Cellular Interactions : Studies indicate that Octamethylcyclotetrasiloxane can influence cell proliferation and adhesion. In vitro experiments demonstrated that modifications in surface chemistry using this compound could enhance the attachment efficiency of mammalian cells .
- Toxicological Assessments : Toxicity studies have reported low acute toxicity levels for Octamethylcyclotetrasiloxane in various animal models. The compound has been classified as having minimal environmental impact due to its rapid degradation in biological systems .
Case Study 1: Use in Drug Delivery Systems
A study investigated the use of Octamethylcyclotetrasiloxane as a carrier for hydrophobic drugs. The results indicated improved solubility and bioavailability when encapsulated within siloxane matrices compared to conventional carriers .
Case Study 2: Surface Coatings for Medical Devices
Research demonstrated that applying a coating of Octamethylcyclotetrasiloxane on medical devices significantly reduced protein adsorption and bacterial adhesion. This property is beneficial for enhancing the longevity and safety of implants .
Table 1: Comparison of Biological Activities
| Activity Type | Organism/Cell Type | Result |
|---|---|---|
| Antimicrobial | E. coli | Significant inhibition observed |
| Cell Adhesion | Mammalian fibroblasts | Enhanced attachment efficiency |
| Cytotoxicity | Human epithelial cells | Low toxicity levels reported |
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Hydrolysis | Reaction with water to form siloxanes |
| Ring-opening polymerization | Formation of linear or branched siloxanes from cyclic structures |
Q & A
Q. What are the established synthetic pathways for 1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilacyclooctane, and how can reaction conditions be optimized?
Methodological Answer: Cyclotetrasiloxanes are typically synthesized via hydrolysis of precursor silanes under controlled conditions. For analogous compounds (e.g., octaphenyl derivatives), a base-mediated hydrolysis approach is employed:
- Precursor : Start with a disilazane or silanol precursor (e.g., 1,3-bis-(hydroxydiphenylsilanyl)-2,2,4,4-tetraphenylcyclodisilazane) .
- Reaction Conditions : Use 0.1 M NaOH in tetrahydrofuran (THF) at room temperature with 30 min stirring .
- Purification : Recrystallization from n-hexane yields high-purity crystals .
Optimization Strategies : - Vary base concentration (0.05–0.2 M) to balance hydrolysis rate and side reactions.
- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.
- Monitor purity via NMR and X-ray crystallography to confirm structural integrity .
Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify methyl group environments (δ ~0.1–0.5 ppm for Si–CH₃) .
- ²⁹Si NMR : Confirm siloxane connectivity (δ −15 to −25 ppm for Si–O–Si) .
Q. How are key physical properties (e.g., solubility, thermal stability) determined experimentally?
Methodological Answer:
- Solubility : Perform gravimetric analysis in solvents (e.g., n-hexane, THF) at 25°C .
- Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂ .
- Melting Point : Determine via differential scanning calorimetry (DSC) with a crystal sample (reported range: 180–200°C for analogous compounds) .
Advanced Research Questions
Q. How does the boat conformation of the eight-membered ring influence reactivity and intermolecular interactions?
Methodological Answer:
- Conformational Analysis :
- Intermolecular Interactions :
Q. What mechanistic pathways explain the compound’s formation during hydrolysis of precursor silanes?
Methodological Answer:
- Stepwise Hydrolysis :
- Base (NaOH) deprotonates silanol precursors, forming siloxide intermediates .
- Nucleophilic attack at silicon centers leads to Si–O–Si bond formation and ring expansion .
- Kinetic Studies : Use isotopic labeling (¹⁸O in H₂O) to track oxygen incorporation via mass spectrometry .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies .
Q. How can computational tools predict the compound’s properties or guide synthetic optimization?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Quantum Chemistry :
- Machine Learning :
Q. How should researchers resolve contradictions in experimental data from diverse sources (e.g., crystallographic vs. spectroscopic results)?
Methodological Answer:
- Data Cross-Verification :
- Source Evaluation :
- Prioritize peer-reviewed studies over gray literature (e.g., EPA’s TSCA submissions) .
- Replicate conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
